3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
Scientific Research Applications
Synthesis and Characterization
Quinoline and benzamide derivatives have been extensively studied for their potential applications in medicinal chemistry and material science. For instance, the study of polymorphs and salts of similar compounds has revealed differences in packing patterns, hydrogen bonding, and π-interactions, which are crucial for understanding the physicochemical properties of these compounds (Khakhlary & Baruah, 2014). Such insights can guide the synthesis of new derivatives with tailored properties for specific applications.
Medicinal Chemistry Applications
Benzamide and quinoline derivatives are known for their biological activities and have been explored as potential therapeutic agents. For example, the synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have shown promising activities in ethylene oligomerization, indicating their potential in catalysis and industrial applications (Wang, Shen, & Sun, 2009). Additionally, derivatives of quinazolinone, a structurally related compound, have been synthesized and evaluated for their antiviral activities against a range of viruses, demonstrating the broad spectrum of biological activities of these compounds (Selvam et al., 2007).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities, highlighting the therapeutic potential of quinoline and benzamide derivatives in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014). This suggests that similar compounds, including 3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, could be explored for their antimicrobial properties.
Properties
IUPAC Name |
3-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDHMLEQZOFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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